Chlorine monoxide

Catalog No.
S579727
CAS No.
7791-21-1
M.F
ClO
Cl2O
M. Wt
86.9 g/mol
Availability
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Chlorine monoxide

CAS Number

7791-21-1

Product Name

Chlorine monoxide

IUPAC Name

chloro hypochlorite

Molecular Formula

ClO
Cl2O

Molecular Weight

86.9 g/mol

InChI

InChI=1S/Cl2O/c1-3-2

InChI Key

RCJVRSBWZCNNQT-UHFFFAOYSA-N

SMILES

O(Cl)Cl

solubility

Very soluble in water
Soluble in carbon tetrachloride

Canonical SMILES

O(Cl)Cl

The exact mass of the compound Chlorine monoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in watersoluble in carbon tetrachloride. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorine monoxide (CAS 7791-21-1), chemically defined as dichlorine monoxide (Cl2O) and frequently referred to in industrial synthesis as chlorine monoxide, is a highly reactive, anhydrous chlorinating and oxidizing agent. As the true anhydride of hypochlorous acid, Cl2O provides a potent source of electrophilic chlorine (Cl+) that can be deployed in non-aqueous organic solvents such as carbon tetrachloride or dichloromethane[1]. In procurement and process design, it is prioritized over aqueous hypochlorite solutions for its exceptional kinetic reactivity—often exceeding that of aqueous hypochlorous acid by several orders of magnitude—and its ability to perform highly selective N-chlorination, side-chain alpha-chlorination, and ring chlorination on deactivated aromatic substrates without inducing hydrolytic side reactions [2].

Substituting Chlorine monoxide (Cl2O) with standard aqueous hypochlorous acid (HOCl) or molecular chlorine (Cl2) frequently results in process failure due to kinetic stalling and phase limitations. HOCl is restricted to aqueous or biphasic conditions, which promotes unwanted hydrolysis of sensitive chlorinated intermediates into ketones or carboxylic acids [1], and it lacks the intrinsic electrophilicity required to chlorinate highly deactivated aromatics [2]. Conversely, while Cl2 gas is highly reactive, it often lacks regioselectivity and requires harsh Lewis acid catalysts for specific aromatic substitutions. Furthermore, benchtop alternatives like tert-butyl hypochlorite fail to react efficiently with strongly deactivated substrates (e.g., 2-nitroanilines), whereas Cl2O achieves quantitative conversion in minutes under mild, anhydrous conditions .

Orders-of-Magnitude Kinetic Advantage in Aromatic Chlorination

In the chlorination of aromatic substrates, Cl2O acts as a vastly superior electrophile compared to its hydrated counterpart, HOCl. Kinetic modeling of the chlorination of 4-chloro-3-methylanisole (MA) demonstrates that the second-order rate constant for Cl2O is 4.70 x 10^4 M^-1 s^-1, compared to a mere 0.0136 M^-1 s^-1 for HOCl [1]. Similarly, in the chlorination of the herbicide dimethenamid, Cl2O exhibits a rate constant of 1.37 x 10^6 M^-1 s^-1 versus 0.18 M^-1 s^-1 for HOCl [2]. This massive kinetic differential confirms Cl2O as the primary active chlorinating species for recalcitrant substrates and justifies its targeted procurement for rapid electrophilic chlorination where HOCl kinetically stalls.

Evidence DimensionSecond-order rate constant (k) for electrophilic chlorination
Target Compound Datak = 1.37 x 10^6 M^-1 s^-1 (dimethenamid); 4.70 x 10^4 M^-1 s^-1 (MA)
Comparator Or BaselineHOCl (k = 0.18 M^-1 s^-1 for dimethenamid; 0.0136 M^-1 s^-1 for MA)
Quantified Difference>10^6-fold increase in reaction rate constant for Cl2O over HOCl
ConditionsAqueous/buffered free available chlorine (FAC) systems at 20-25 °C

This kinetic dominance allows chemists to achieve rapid, high-yield chlorination of organic substrates that are otherwise inert to standard aqueous hypochlorite solutions.

Quantitative N-Chlorination of Highly Deactivated Substrates

Standard N-chlorinating agents struggle with electron-poor substrates, leading to prolonged reaction times or complete process failure. For example, the N-monochlorination of highly deactivated 2-nitroanilines does not proceed with calcium hypochlorite and is extremely slow with tert-butyl hypochlorite . In contrast, Cl2O in carbon tetrachloride quantitatively N-chlorinates these substrates in under 15 minutes using only a substoichiometric amount (0.5 equivalents) of the reagent . This demonstrates the unique utility of Cl2O for synthesizing reactive N-chloroamine intermediates that are inaccessible via conventional benchtop reagents.

Evidence DimensionReaction time and yield for N-chlorination of 2-nitroaniline
Target Compound DataQuantitative yield in <15 minutes using 0.5 equiv Cl2O
Comparator Or BaselineCalcium hypochlorite (no reaction) and tert-butyl hypochlorite (extremely slow)
Quantified DifferenceComplete conversion in <15 minutes vs. process failure or severe kinetic stalling
ConditionsAnhydrous carbon tetrachloride at room temperature

Enables the scalable synthesis of N-haloarylamines from deactivated precursors without requiring harsh conditions or prolonged reactor residence times.

Selective Side-Chain alpha-Chlorination Without Hydrolytic Degradation

When chlorinating the side chains of electronegatively substituted aromatic compounds (e.g., substituted o-xylenes or nitrotoluenes), the presence of water leads to the hydrolysis of the chlorinated products into ketones or carboxylic acids [1]. Cl2O can be deployed as a gas or in anhydrous organic solvents (such as CCl4 or acetonitrile) to perform direct alpha-chlorination [1]. This anhydrous capability prevents the hydrolytic degradation seen with aqueous HOCl and avoids the over-chlorination or ring-chlorination typically induced by Cl2 gas under forcing conditions, ensuring high yields of the target alpha-chloro intermediate.

Evidence DimensionProduct stability and reaction medium compatibility
Target Compound DataPermits strictly anhydrous alpha-chlorination in solvents like CCl4
Comparator Or BaselineAqueous HOCl systems
Quantified DifferenceElimination of hydrolytic byproducts (ketones/acids) inherent to aqueous chlorination
ConditionsNon-aqueous solvent systems for side-chain alpha-chlorination of electronegatively substituted aromatics

Crucial for the procurement of a chlorinating agent when the target intermediate is highly moisture-sensitive or prone to rapid hydrolysis.

Synthesis of N-Haloarylamine Intermediates

Cl2O is the reagent of choice for the rapid N-chlorination of highly deactivated anilines (e.g., 2-nitroanilines), generating reactive nitrogen anions or nitrenium ions where calcium hypochlorite or tert-butyl hypochlorite fail .

Anhydrous Side-Chain Chlorination of Electron-Deficient Aromatics

Utilized in pharmaceutical and agrochemical precursor synthesis where alpha-chloro intermediates are moisture-sensitive and would hydrolyze to ketones or acids in the presence of aqueous HOCl [1].

Rapid Electrophilic Ring Chlorination of Ethers and Phenols

Leverages the >10^6-fold kinetic advantage of Cl2O over HOCl to selectively chlorinate aromatic rings without the need for harsh Lewis acid catalysts typically required when using Cl2 gas [2].

Physical Description

Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment.

Color/Form

Reddish-brown liquid
Yellowish-brown gas
Red-yellow gas

XLogP3

1.6

Boiling Point

2.2 °C

Density

3.552 g/L

Odor

Disagreeable, penetrating odor
Strong, unpleasant odo

Melting Point

-120.6 °C

UNII

0EQ5I4TK19

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

7791-21-1

Wikipedia

Chlorine monoxide
Dichlorine monoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Routes more amenable to commercial-scale production are based on reaction of chlorine with sodium bicarbonate, carbonate, or sesquicarbonate. For example, reaction of Cl2 and water vapor with soda ash in a countercurrent tower reactor gives Cl2O mixed with Cl2, HOCl, H2O, and CO2. The reaction can also be carried out in a fluidized-bed reactor employing sodium sesquicarbonate. High yields of Cl2O are reported for the reaction of Cl2, diluted with moist air, with porous soda ash. A continuous scheme for generating Cl2O involves reaction of Cl2 with anhydrous soda ash in a fixed or fluidized-bed reactor at 180 °C. The Cl2O can be used as is or absorbed in water to produce a hypochlorous acid solution. The Cl2O-containing gas from reaction of atomized NaOH can be dried, condensed, and fractionated to obtain liquid Cl2O.
Gaseous dichlorine monoxide is conveniently generated by passing chlorine gas through mercuric oxide in a packed tubular reactor. High yields are favored by cooling the reactor, diluting the chlorine with an inert gas, and mixing the dry HgO with an inert material, eg, sand. Use of excess HgO ensures complete conversion of chlorine. The spent HgO can be regenerated by treatment with aqueous caustic, filtering, washing with water, and drying at 110 °C. The relatively pure Cl2O in the exit gases can be passed through a trap cooled with dry ice and acetone to condense liquid Cl2O. The preparation can also be carried out under static conditions.
Dichlorine monoxide is formed by passing chlorine diluted with an inert gas over the surface of a slowly stirred 50% NaOH solution at about 5 °C. The exit gas also contains some unreacted chlorine as well as HOCl and small amounts of water vapor. Passage through P2O5 absorbs the moisture and dehydrates the HOCl to Cl2O. Condensation of the Cl2O separates it from the inert gas and most of the chlorine. Fractionation removes the last traces of chlorine.
First preparation by J.L. Gay-Lussac in 1842 from yellow mercuric oxide and chlorine.
Derivation: Reaction of mercuric oxide and chlorine.

General Manufacturing Information

Chlorine oxide (Cl2O): ACTIVE

Analytic Laboratory Methods

Dichlorine monoxide can be quantitatively determined alone or in admixture with Cl2, by iodometry; the acid consumed is a direct measure of Cl2O.
Gaseous mixtures of Cl2, Cl2O, and HOCl can be analyzed by mass spectrometry, by IR, or by UV spectrophotometry. Gas chromatography can be used to analyze mixtures of air, Cl2, and Cl2O.

Storage Conditions

Stored as a liquid or solid at temperatures below -80 °C.

Dates

Last modified: 02-18-2024

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